dimethyl-1H-1,2,3-triazol-4-amine hydrochloride
Description
Historical Context of Triazole Chemistry
The study of triazoles began in 1885 when Bladin first coined the term to describe five-membered aromatic rings with three nitrogen atoms. Early synthetic methods, such as the thermal cyclization of hydrazoic acid and acetylene by Otto Dimroth and Gustav Fester in 1910, laid the groundwork for understanding 1,2,3-triazole tautomerism and reactivity. The discovery of the Dimroth rearrangement in 1909 further highlighted the dynamic nature of triazole derivatives, enabling nitrogen substituent exchange under specific conditions. These foundational studies established triazoles as critical scaffolds for exploring aromaticity and regioselectivity in heterocyclic systems.
Significance of 1,2,3-Triazole Derivatives in Heterocyclic Chemistry
1,2,3-Triazole derivatives are pivotal in heterocyclic chemistry due to their:
- Bioisosteric potential : The triazole ring mimics carboxylate, amide, and other functional groups, enhancing drug bioavailability.
- Synthetic versatility : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective synthesis of 1,4-disubstituted triazoles, streamlining the creation of complex molecules.
- Pharmacological relevance : Triazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities by targeting enzymes like CYP450 and modulating oxidative stress pathways.
For example, the CuAAC reaction has been instrumental in developing triazole-linked antibiotics such as cefatrizine and tazobactam, which leverage hydrogen bonding and π-π stacking interactions for target binding.
Position of Dimethyl-1H-1,2,3-Triazol-4-Amine Hydrochloride in Triazole Research
This compound occupies a niche in triazole research due to its:
- Structural features : The methyl groups at the 1- and 5-positions enhance steric stability, while the amine group facilitates functionalization (e.g., Schiff base formation).
- Synthetic utility : It serves as a precursor for hybrid molecules, such as triazole-thiazole conjugates, which show enhanced antimicrobial activity.
- Coordination chemistry : The compound forms stable metal complexes, as demonstrated in zinc-admt dimers, which exhibit unique hydrogen-bonding networks.
A comparative analysis of its spectroscopic properties reveals distinct tautomeric behavior in aqueous solutions, with the 2H-tautomer dominating at equilibrium.
Current Research Landscape and Trends
Recent advances in triazole chemistry focus on:
- Green synthesis : Microwave-assisted and solvent-free methods reduce reaction times and improve yields.
- Hybrid molecules : Combining triazoles with thiazoles or quinazolines enhances target specificity against drug-resistant pathogens.
- Computational modeling : Density functional theory (DFT) studies predict reactive sites for functionalization, guiding the design of triazole-based inhibitors.
Table 1: Emerging Applications of Triazole Derivatives
The integration of this compound into these frameworks underscores its adaptability in addressing contemporary scientific challenges.
Properties
IUPAC Name |
1,5-dimethyltriazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3-4(5)6-7-8(3)2;/h5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIDPCMKPFLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-42-4 | |
| Record name | dimethyl-1H-1,2,3-triazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, producing 1,2,3-triazoles with high regioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride has been studied for its potential anticancer properties. Triazole derivatives have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, compounds derived from triazoles have been reported to exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 human breast tumor cells . The structure–activity relationship (SAR) studies indicate that modifications to the triazole structure can enhance its biological activity.
Antimicrobial Properties
Research indicates that triazole compounds possess antimicrobial properties, making them suitable candidates for developing new antibiotics. The ability of these compounds to disrupt cellular processes in bacteria has been documented, suggesting their potential use in treating bacterial infections . The synthesis of N-substituted 1,2,3-triazoles has been linked to antibacterial activity, further supporting their medicinal applications .
Biochemistry
Peptide Synthesis
this compound is utilized as an organic buffer in peptide synthesis. Its high yield and compatibility with various reaction conditions make it a valuable reagent in biochemistry . The compound facilitates the formation of peptide bonds through coupling reactions, which are essential for synthesizing peptides and proteins.
Bioorthogonal Chemistry
The triazole ring's stability and reactivity allow it to participate in bioorthogonal reactions. These reactions are crucial for labeling biomolecules in living systems without interfering with native biochemical processes. This compound can be employed in click chemistry applications to attach probes or labels to biomolecules selectively .
Material Science
Polymer Chemistry
The incorporation of triazole moieties into polymer matrices can enhance the thermal and mechanical properties of materials. Research has shown that polymers containing triazole units exhibit improved thermal stability and resistance to degradation under various conditions . This makes them suitable for applications in coatings and composite materials.
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various triazole derivatives on cancer cell lines. The results indicated that specific structural modifications led to compounds with IC50 values in the nanomolar range against MCF-7 cells. The study highlighted the potential of this compound derivatives as promising candidates for anticancer drug development .
Case Study 2: Peptide Synthesis
In a series of experiments aimed at optimizing peptide synthesis protocols, this compound was used as a coupling agent. The results showed a significant increase in yield compared to traditional methods. This case underscores the compound's utility in streamlining peptide synthesis processes in biochemistry .
Mechanism of Action
The mechanism of action of dimethyl-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to enzyme active sites, inhibiting their activity. This binding is often facilitated by hydrogen bonding and π-π interactions with aromatic residues in the enzyme .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Compounds
Structural and Electronic Differences
- Substituent Position and Polarity :
- The dimethylamine group at C4 in the target compound increases polarity compared to analogs with hydrophobic substituents (e.g., cyclopropylmethyl in or pyridinyl in ). This enhances aqueous solubility, critical for pharmaceutical formulations.
- Regioisomerism : The 1-methyl (N1) and 2-methyl (N2) analogs () exhibit distinct electronic environments due to nitrogen positioning, altering reactivity and binding affinity in biological systems.
Biological Activity
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of Triazole Compounds
Triazoles, particularly the 1,2,3-triazole derivatives, have gained considerable attention for their biological properties. They are known to exhibit a range of pharmacological activities including antimicrobial, antiviral, anticancer, and antiparasitic effects. The structural versatility of triazoles allows for modifications that enhance their biological efficacy and selectivity against various targets.
Mechanisms of Biological Activity
- Antimicrobial Activity : Triazole compounds have been shown to possess significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles exhibit activity against bacteria and fungi by disrupting cell wall synthesis or inhibiting essential enzymes.
-
Anticancer Properties : Triazole derivatives have demonstrated the ability to inhibit tumor cell growth through various mechanisms:
- Inhibition of Tubulin Polymerization : Some triazole-based compounds interfere with microtubule dynamics, leading to cell cycle arrest in cancer cells. For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide has been shown to inhibit tubulin polymerization in HeLa cells .
- Induction of Apoptosis : Certain triazole derivatives can activate apoptotic pathways in cancer cells by modulating caspase activity and other apoptotic markers .
- Antiviral Activity : Research indicates that triazole derivatives can exhibit antiviral properties by inhibiting viral replication and affecting the viral life cycle. For example, some 1H-1,2,3-triazole compounds have shown efficacy against influenza viruses by reducing their infectivity significantly .
Anticancer Activity
A study evaluated the antiproliferative effects of various triazole derivatives on cancer cell lines. The results indicated that compounds containing the 1H-1,2,3-triazole moiety exhibited significant cytotoxicity with IC50 values ranging from 60 nM to 178 nM against different cancer types .
Antimicrobial Screening
In another investigation focusing on antimicrobial activity, several triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Data Tables
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| Dimethyl-1H-1,2,3-triazol-4-amine | Anticancer | 60 nM - 178 nM |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | Tubulin Inhibitor | IC50 = 10 µM |
| Triazole Derivative A | Antimicrobial | MIC = 32 µg/mL |
| Triazole Derivative B | Antiviral | IC50 = 0.4 mg/chicken embryo |
Q & A
Q. What are the standard synthetic routes for dimethyl-1H-1,2,3-triazol-4-amine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) or condensation of hydrazides with nitriles. For example, refluxing intermediates in DMSO with acetic acid as a catalyst can yield triazole derivatives . Key parameters include solvent choice (e.g., ethanol, DMSO), reaction time (4–18 hours), and temperature (reflux conditions). Optimization focuses on improving yield (e.g., 65% in a triazole synthesis) and purity via recrystallization (water-ethanol mixtures) .
Q. How is the compound characterized for structural confirmation and purity assessment?
- NMR spectroscopy : Identifies proton environments (e.g., methyl groups on triazole).
- Mass spectrometry : Confirms molecular weight (e.g., Cl⁻ adducts in ESI-MS).
- Melting point analysis : Validates purity (e.g., 141–143°C for similar triazoles) .
- HPLC : Quantifies purity (≥95% as per industrial standards) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values (e.g., 8.3–12.0 µM) .
- Antimicrobial testing : Broth microdilution for MIC determination against gram-positive/negative bacteria .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, triazole rings exhibit planar geometry, and halogen substituents (e.g., Br, Cl) influence electron density maps. Challenges include twinning or low-resolution data, addressed via iterative refinement .
Q. What strategies mitigate byproduct formation during synthesis?
- Regioselective cycloaddition : Use Cu(I) catalysts to favor 1,4-substituted triazoles over 1,5-isomers .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehydes or azides .
- Kinetic control : Shorter reaction times (4 hours) minimize side reactions like oxidation .
Q. How do substituents (e.g., methyl groups) impact biological activity?
Methyl groups enhance lipophilicity, improving membrane permeability. For example:
- Anticancer activity : Methyl-substituted triazoles show lower IC₅₀ values (8.3 µM for HeLa) compared to bulkier analogs .
- Enzyme inhibition : Docking studies indicate methyl groups stabilize hydrophobic interactions with kinase active sites .
Data Contradictions and Methodological Considerations
Q. Why do reported IC₅₀ values vary across studies?
Variations arise from:
- Cell line heterogeneity : Genetic drift in HeLa vs. MCF-7 lines.
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Solubility : DMSO concentration >0.1% can artifactually reduce cell viability .
Q. How to address discrepancies in antimicrobial activity data?
Standardize testing using CLSI guidelines:
- Inoculum size : 5 × 10⁵ CFU/mL.
- Growth medium : Mueller-Hinton broth for reproducibility.
- Control strains : Staphylococcus aureus ATCC 29213 for gram-positive benchmarks .
Methodological Workflows
Stepwise protocol for synthesizing this compound
| Step | Procedure | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation of hydrazide with nitrile | DMSO, 18h reflux | 65% |
| 2 | Cyclization with Cu(I) catalyst | Ethanol, 4h reflux | 72% |
| 3 | Hydrochloride salt formation | HCl/ethanol, 0°C | 85% |
| Reference: Adapted from triazole syntheses in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
